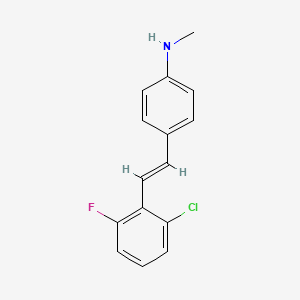

(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FIDAS-5 est un inhibiteur puissant et actif par voie orale de la méthionine S-adénosyltransférase 2A (MAT2A), avec une concentration inhibitrice (CI50) de 2,1 micromolaires. Ce composé rivalise efficacement avec la S-adénosylméthionine pour la liaison à la MAT2A et présente des activités anticancéreuses significatives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FIDAS-5 implique la fluoration de N,N-dialkylaminostilbènesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de FIDAS-5 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour atteindre le niveau de pureté souhaité pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

FIDAS-5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant FIDAS-5 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant FIDAS-5 dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux composés avec différents groupes fonctionnels .

Applications de la recherche scientifique

FIDAS-5 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la méthionine S-adénosyltransférase 2A et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre le rôle du métabolisme de la méthionine dans les processus cellulaires et les états pathologiques.

Médecine : En cours d'investigation pour ses propriétés anticancéreuses potentielles, en particulier dans le traitement du cancer colorectal et d'autres tumeurs malignes.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

FIDAS-5 exerce ses effets en inhibant la méthionine S-adénosyltransférase 2A, une enzyme impliquée dans la synthèse de la S-adénosylméthionine. En rivalisant avec la S-adénosylméthionine pour la liaison à la méthionine S-adénosyltransférase 2A, FIDAS-5 réduit efficacement les niveaux de S-adénosylméthionine et de S-adénosylhomocystéine dans les cellules. Cette inhibition entraîne une diminution de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

FIDAS-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of methionine S-adenosyltransferase 2A and its effects on various biochemical pathways.

Biology: Employed in research to understand the role of methionine metabolism in cellular processes and disease states.

Medicine: Investigated for its potential anticancer properties, particularly in the treatment of colorectal cancer and other malignancies.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery

Mécanisme D'action

FIDAS-5 exerts its effects by inhibiting methionine S-adenosyltransferase 2A, an enzyme involved in the synthesis of S-adenosylmethionine. By competing with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A, FIDAS-5 effectively reduces the levels of S-adenosylmethionine and S-adenosylhomocysteine in cells. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

FIDAS-3 : Un autre composé fluoré de N,N-dialkylaminostilbène qui inhibe la méthionine S-adénosyltransférase 2A mais avec une valeur de CI50 plus élevée par rapport à FIDAS-5

Inhibiteur II de la méthionine S-adénosyltransférase 2A : Un composé similaire avec des effets inhibiteurs comparables sur la méthionine S-adénosyltransférase 2A

Unicité

FIDAS-5 est unique en raison de sa puissance supérieure et de sa biodisponibilité orale par rapport à d'autres composés similaires. Sa capacité à rivaliser efficacement avec la S-adénosylméthionine pour la liaison à la méthionine S-adénosyltransférase 2A en fait un outil précieux dans les applications de recherche et thérapeutiques .

Propriétés

IUPAC Name |

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXICBOMOGFMH-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate](/img/structure/B2515315.png)

![1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2515316.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2515317.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2515319.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)

![2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B2515325.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2515334.png)